4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a nicotinamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has gained importance in the synthesis of pharmaceuticals and agrochemicals . The cyclopropoxy group is then added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(Trifluoromethyl)nicotinamide: Shares the trifluoromethyl and nicotinamide groups but lacks the cyclopropoxy group.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Contains a trifluoromethyl group and a cyclopropyl group but has a different core structure. The uniqueness of 4-Cyclopropoxy-N-methyl-2-(trifluoromethyl)nicotinamide lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11F3N2O2 |
---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)8-7(18-6-2-3-6)4-5-16-9(8)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,17) |
InChI-Schlüssel |
FGWPFRDTAXCUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CN=C1C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.